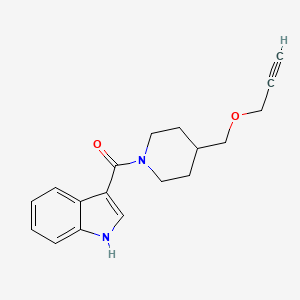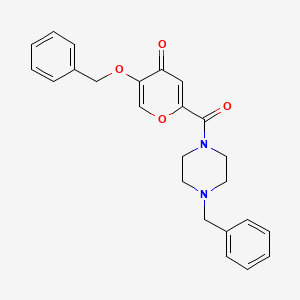![molecular formula C10H11N5O2 B2861663 1,6,7-Trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione CAS No. 107553-41-3](/img/structure/B2861663.png)
1,6,7-Trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6,7-Trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione, also known as caffeine, is a natural stimulant that is commonly consumed in various forms such as coffee, tea, and energy drinks. It is a member of the xanthine family of compounds, which also includes theobromine and theophylline. Caffeine has been studied extensively due to its widespread use and potential health effects.
Mécanisme D'action
Caffeine works by blocking the action of adenosine, a neurotransmitter that promotes sleep and suppresses arousal. By blocking adenosine, 1,6,7-Trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione increases the activity of other neurotransmitters, such as dopamine and norepinephrine, which promote wakefulness and alertness. Caffeine also affects the release of other hormones, such as cortisol and adrenaline, which can increase heart rate and blood pressure.
Biochemical and Physiological Effects:
Caffeine has various biochemical and physiological effects on the body. It can increase heart rate, blood pressure, and respiration rate. It can also stimulate the central nervous system, leading to increased alertness and improved cognitive function. Caffeine can also affect the metabolism, increasing the breakdown of fats and carbohydrates and leading to increased energy expenditure. Additionally, 1,6,7-Trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione has been shown to have antioxidant properties, which can help protect against oxidative stress and reduce the risk of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Caffeine has various advantages and limitations for lab experiments. It is a relatively inexpensive and widely available compound, making it easy to obtain and use in experiments. It also has well-established effects on the body, making it a useful tool for studying various physiological and biochemical processes. However, 1,6,7-Trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione can also have variable effects depending on the dose and individual response, making it difficult to control in experiments. Additionally, 1,6,7-Trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione can have potential confounding effects on other variables, such as sleep and stress, which can affect study outcomes.
Orientations Futures
There are several future directions for 1,6,7-Trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione research. One area of interest is the potential therapeutic effects of 1,6,7-Trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione on various diseases, such as Parkinson's disease, Alzheimer's disease, and liver cancer. Additionally, there is interest in studying the effects of 1,6,7-Trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione on different populations, such as children, pregnant women, and individuals with certain medical conditions. Finally, there is interest in developing new methods of 1,6,7-Trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione synthesis and delivery, such as using nanotechnology to improve absorption and bioavailability. Overall, 1,6,7-Trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione research is an active and growing field with many potential applications and directions for future study.
Méthodes De Synthèse
Caffeine is naturally found in coffee beans, tea leaves, and cocoa beans. However, it can also be synthesized in the laboratory. The most common method of synthesis involves the reaction of dimethylurea with malonic acid in the presence of sodium nitrite. This produces a compound called theobromine, which can then be converted into 1,6,7-Trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione through a series of chemical reactions.
Applications De Recherche Scientifique
Caffeine has been studied extensively in the scientific community due to its widespread use and potential health effects. It has been shown to have various effects on the body, including increasing alertness, improving cognitive function, and enhancing athletic performance. Caffeine has also been studied for its potential therapeutic effects, such as reducing the risk of certain diseases, including Parkinson's disease, Alzheimer's disease, and liver cancer.
Propriétés
IUPAC Name |
4,7,8-trimethyl-6H-purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c1-4-5(2)15-6-7(12-9(15)11-4)14(3)10(17)13-8(6)16/h1-3H3,(H,11,12)(H,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHLKOGZLKLYCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1)N(C(=O)NC3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7,8-trimethyl-6H-purino[7,8-a]imidazole-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B2861581.png)
![(8R,9S)-6-Azaspiro[4.5]decane-8,9-diol;hydrochloride](/img/structure/B2861582.png)
![1-[3-(4-Fluorobenzoyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2861583.png)






![5-(4-fluorophenyl)-2-((2-morpholino-2-oxoethyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2861597.png)

![1-(2,3-Dimethylphenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2861600.png)
